molecular formula C8H14N2O3 B11544856 N-(3-hydroxypropyl)-N'-(prop-2-en-1-yl)ethanediamide

N-(3-hydroxypropyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No. B11544856
M. Wt: 186.21 g/mol
InChI Key: RMARJJJRDHSOQT-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide can be achieved through a multi-step process involving the following steps:

    Formation of the Hydroxypropyl Group: This can be done by reacting propylene oxide with a suitable amine to form 3-hydroxypropylamine.

    Formation of the Propenyl Group: This can be achieved by reacting allyl chloride with a suitable amine to form N-allylamine.

    Coupling Reaction: The final step involves coupling the 3-hydroxypropylamine and N-allylamine with ethylenediamine in the presence of a coupling agent such as carbodiimide to form N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens or nucleophiles like thiols can be used.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and propenyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide: Unique due to the presence of both hydroxypropyl and propenyl groups.

    N-(3-hydroxypropyl)ethanediamide: Lacks the propenyl group.

    N-(prop-2-en-1-yl)ethanediamide: Lacks the hydroxypropyl group.

Uniqueness

N-(3-hydroxypropyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to the presence of both functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

N-(3-hydroxypropyl)-N'-prop-2-enyloxamide

InChI

InChI=1S/C8H14N2O3/c1-2-4-9-7(12)8(13)10-5-3-6-11/h2,11H,1,3-6H2,(H,9,12)(H,10,13)

InChI Key

RMARJJJRDHSOQT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NCCCO

Origin of Product

United States

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